molecular formula C14H19NO3 B12665164 6-(Benzoylmethylamino)hexanoic acid CAS No. 94231-67-1

6-(Benzoylmethylamino)hexanoic acid

Katalognummer: B12665164
CAS-Nummer: 94231-67-1
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: CXANSQSOXRVOKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzoylmethylamino)hexanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of hexanoic acid, featuring a benzoylmethylamino group attached to the sixth carbon of the hexanoic acid chain

Vorbereitungsmethoden

The synthesis of 6-(Benzoylmethylamino)hexanoic acid typically involves the reaction of hexanoic acid with benzoylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

6-(Benzoylmethylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoylmethylamino group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylmethylamino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(Benzoylmethylamino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(Benzoylmethylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The benzoylmethylamino group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

6-(Benzoylmethylamino)hexanoic acid can be compared with other similar compounds, such as:

    6-Aminohexanoic acid: This compound is structurally similar but lacks the benzoylmethyl group. It is used as an antifibrinolytic agent.

    Hexanoic acid: The parent compound of this compound, used in various industrial applications.

    Benzoylmethylamine: A precursor in the synthesis of this compound, used in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

94231-67-1

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

6-[benzoyl(methyl)amino]hexanoic acid

InChI

InChI=1S/C14H19NO3/c1-15(11-7-3-6-10-13(16)17)14(18)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,16,17)

InChI-Schlüssel

CXANSQSOXRVOKL-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCCCC(=O)O)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.